1,4-Dihydro-2H-3,1-benzoxazin-2-one

Organic Synthesis Green Chemistry Process Chemistry

This is the authentic 1,4-dihydro-2H-3,1-benzoxazin-2-one (CAS 13213-88-2), the 2-one isomer—a cyclic carbamate, not the 3-one lactam. MW 149.15, XLogP3 1.5 make it the ideal fragment for FBDD, molecular linking, and NNRTI lead optimization. Generic “benzoxazinone” substitution risks wrong reactivity; specifying CAS 13213-88-2 ensures correct electronic structure for your synthetic transformations.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 13213-88-2
Cat. No. B084126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydro-2H-3,1-benzoxazin-2-one
CAS13213-88-2
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2NC(=O)O1
InChIInChI=1S/C8H7NO2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10)
InChIKeySYZIUAAQNFJPJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dihydro-2H-3,1-benzoxazin-2-one (CAS 13213-88-2): Core Scaffold and Synthetic Utility for Procurement


1,4-Dihydro-2H-3,1-benzoxazin-2-one (CAS 13213-88-2) is a heterocyclic organic compound with the molecular formula C8H7NO2, characterized by a benzene ring fused to an oxazine ring [1]. It serves as a critical core structural motif found in a wide range of biologically active compounds, most notably the HIV reverse transcriptase inhibitor efavirenz [2]. This compound is primarily valued as a fragment molecule and versatile scaffold for molecular linking, expansion, and modification in drug discovery and chemical synthesis [1].

Why Generic 1,4-Dihydro-2H-3,1-benzoxazin-2-one Substitution Fails: Structural and Physicochemical Differentiation


The term 'benzoxazinone' encompasses a family of constitutional isomers and substituted derivatives, making generic substitution unreliable and scientifically invalid. The position of the carbonyl group—at C2 versus C3—fundamentally alters the compound's electronic structure, reactivity, and biological profile . The 2-one isomer (the target compound) is a cyclic carbamate, while the 3-one isomer is a lactam, leading to distinct reactivity in synthetic transformations and different pharmacological behaviors . Furthermore, the unsubstituted parent scaffold (CAS 13213-88-2) differs critically from its 4,4-disubstituted derivatives (e.g., efavirenz) in terms of molecular weight (149.15 vs 315.68 g/mol) and lipophilicity (XLogP3 1.5 vs >4.0), which directly impacts solubility, permeability, and utility in fragment-based drug discovery [1][2]. Simply ordering 'a benzoxazinone' without precise CAS specification introduces significant risk of obtaining a compound with entirely different reactivity and applications.

Quantitative Evidence Guide: 1,4-Dihydro-2H-3,1-benzoxazin-2-one (CAS 13213-88-2) vs. Comparators


Synthetic Yield: Selenium-Catalyzed Method vs. Traditional Phosgene Route

The selenium-catalyzed oxidative carbonylation method provides a phosgene-free alternative for synthesizing 1,4-dihydro-2H-3,1-benzoxazin-2-one with a yield of 87%, compared to traditional phosgene-based methods [1]. This method avoids the use of toxic and hazardous phosgene gas, which is a significant safety and environmental concern in large-scale synthesis [1].

Organic Synthesis Green Chemistry Process Chemistry

Lipophilicity (LogP) Differentiation: Parent Scaffold vs. 4,4-Disubstituted Derivative (Efavirenz)

The unsubstituted parent scaffold (CAS 13213-88-2) possesses an XLogP3 value of 1.5, indicating moderate lipophilicity [1]. In contrast, the 4,4-disubstituted derivative efavirenz exhibits a significantly higher logP of approximately 3.9-4.5 [2]. This difference of ~2.5-3.0 log units corresponds to a >300-fold difference in theoretical partition coefficient, profoundly impacting solubility, membrane permeability, and off-target binding potential.

Drug Discovery ADME Properties Fragment-Based Screening

Potency as a Reverse Transcriptase Inhibitor: Parent Scaffold vs. Efavirenz

The 4,4-disubstituted derivative efavirenz is a potent HIV-1 reverse transcriptase (RT) inhibitor with a K(i) of 2.93 nM against wild-type RT and a 95% inhibitory concentration (IC95) of 1.5 nM for inhibiting viral spread in cell culture . While the unsubstituted parent scaffold (CAS 13213-88-2) is not an active RT inhibitor itself, it serves as the essential core structural motif from which efavirenz is derived [1]. This illustrates the scaffold's critical role in medicinal chemistry optimization.

Antiviral Research HIV Enzyme Inhibition

Structural and Electronic Divergence: 2-One vs. 3-One Constitutional Isomers

The target compound, 1,4-dihydro-2H-3,1-benzoxazin-2-one (a 2-one isomer), is a cyclic carbamate . Its constitutional isomer, 2H-1,4-benzoxazin-3(4H)-one (a 3-one isomer), is a lactam . This fundamental difference in functional group leads to distinct electronic properties, reactivity, and pharmacological profiles. While quantitative bioactivity data directly comparing the unsubstituted isomers is limited in the public domain, the structural distinction is a well-established principle in medicinal chemistry and is critical for accurate compound selection.

Medicinal Chemistry Isomerism Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for 1,4-Dihydro-2H-3,1-benzoxazin-2-one (CAS 13213-88-2)


Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

Due to its low molecular weight (149.15 g/mol) and moderate lipophilicity (XLogP3 1.5) [1], the unsubstituted 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold is an ideal starting point for fragment-based screening and structure-based drug design. Its favorable physicochemical properties minimize the risk of off-target promiscuity and allow for efficient lead optimization [1][2].

Medicinal Chemistry for HIV and Other Viral Targets

This core scaffold is the foundation for a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), exemplified by efavirenz [2]. Research groups focusing on novel antiviral agents or combating drug resistance can use this parent compound as a starting material for synthesizing and evaluating new 4,4-disubstituted derivatives with improved resistance profiles .

Organic Synthesis Methodology Development

The compound is a valuable substrate for developing and benchmarking new synthetic methodologies. For instance, the selenium-catalyzed oxidative carbonylation method provides a 87% yield and is a greener alternative to phosgene-based routes [2]. This makes the compound a relevant target for chemists working on carbonylation, heterocycle synthesis, and sustainable chemistry [1][2].

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